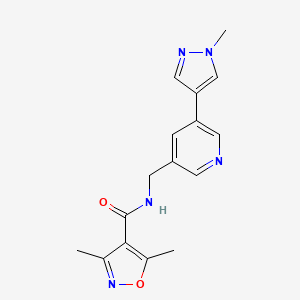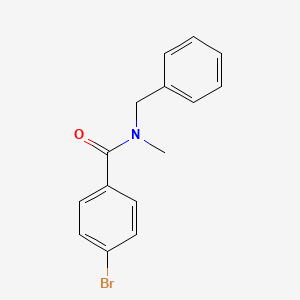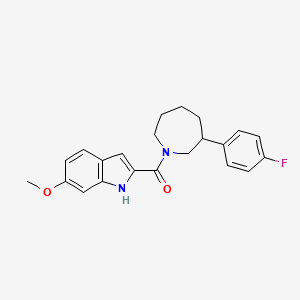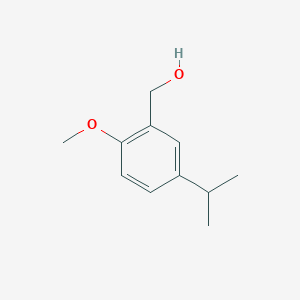
3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrazole ring, and a pyridine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes such as alkylation . For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been found to participate in various types of reactions. For example, complexes containing similar ligands have been used in the ring-opening polymerization of rac-lactide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, it might have a high melting point and boiling point due to the presence of multiple rings and functional groups .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. The synthesized pyrazole derivative compound 13 demonstrated potent antileishmanial activity. It was 174-fold more active than the standard drug miltefosine. Molecular docking studies revealed its favorable binding pattern in the Lm-PTR1 pocket, supporting its efficacy .
Antimalarial Potential
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compounds 14 and 15 from this family showed significant inhibition against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression. These findings suggest their potential as antimalarial agents .
Anti-Tubercular Activity
In another study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole derivatives were evaluated for anti-tubercular potential. Several compounds exhibited strong activity against Mycobacterium tuberculosis strains .
Suzuki Coupling Reagent
The compound 1-Boc-pyrazole-4-boronic acid pinacol ester serves as a reagent in Suzuki coupling reactions, a valuable tool in organic synthesis .
CHK1 Inhibitors
Selective quinazolinyl-phenol inhibitors of CHK1 (checkpoint kinase 1) have been prepared using pyrazole derivatives. These compounds hold promise as potential antitumor and radioprotective agents .
Anti-HIV-1 Activity
Indole derivatives, including some pyrazole-containing compounds, have been investigated for their anti-HIV-1 properties. While not directly related to our compound, this highlights the broader potential of pyrazoles in antiviral research .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPBWCWWUGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)

![1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea](/img/structure/B2967414.png)



![[(Thiolan-2-yl)methyl]thiourea](/img/structure/B2967418.png)
![2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B2967419.png)
![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2967422.png)

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)

